3-[(2E)-but-2-en-1-yl]piperidin-2-one
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “3-[(2E)-but-2-en-1-yl]piperidin-2-one” is a derivative of piperidine.
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A variety of methods have been developed, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound “this compound” would have a similar structure with additional functional groups.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Piperidine derivatives can have a wide range of properties due to the diversity of possible substituents .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Chalcones : A study by Parvez et al. (2014) described the synthesis of novel chalcones using 4-(piperidin-1-yl)benzaldehyde and various aromatic ketones. These compounds, which are structurally related to "3-[(2E)-but-2-en-1-yl]piperidin-2-one," were characterized by IR and E.I.M.S, and their crystal structures were analyzed, showing that piperidine rings adopt chair conformations, and thiophene rings are planar (Parvez et al., 2014).
Vibrational Spectra and Molecular Structure Analysis : Taşal et al. (2009) conducted a study on the molecular structure and vibrational frequencies of a molecule similar to "this compound," using HF and DFT methods. This research provides insights into the structural and vibrational characteristics of such compounds (Taşal et al., 2009).
Materials Science and Corrosion Inhibition
- Piperidine Derivatives as Corrosion Inhibitors : Belghiti et al. (2018) explored the interaction of Piperine derivatives (including structures related to "this compound") with iron surfaces. The study used DFT and Monte Carlo dynamics to predict the efficacy of these compounds as corrosion inhibitors, a significant application in materials science (Belghiti et al., 2018).
Medicinal Chemistry
- Synthesis of Piperidine-Based Antimicrobial Agents : Ashok et al. (2014) synthesized new compounds using piperidin-1-yl)quinolin-3-yl prop-2-en-1-ones, closely related to the queried compound. These compounds were evaluated for their antibacterial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Ashok et al., 2014).
Conformational Studies
- NMR Characteristics and Conformational Analysis : Zheng Jin-hong (2011) performed a study on the NMR characteristics and conformational analysis of derivatives similar to "this compound." This research is crucial in understanding the molecular behavior of such compounds (Zheng Jin-hong, 2011).
Mechanism of Action
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Pharmacological Applications
The pharmaceutical applications of synthetic and natural piperidines have been covered in various studies . They have been used in the treatment of arteriosclerotic, idiopathic, and postencephalitic parkinsonism . They have also been used to alleviate extrapyramidal symptoms induced by phenothiazine derivatives and reserpine .
Future Directions
Properties
IUPAC Name |
3-[(E)-but-2-enyl]piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-3-5-8-6-4-7-10-9(8)11/h2-3,8H,4-7H2,1H3,(H,10,11)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVYJPZFFCKHSH-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1CCCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC1CCCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.